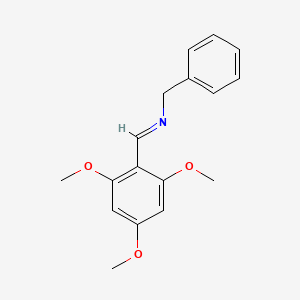
(E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine is an organic compound characterized by the presence of a benzyl group attached to a methanimine moiety, which is further substituted with three methoxy groups at the 2, 4, and 6 positions on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine typically involves the condensation of benzylamine with 2,4,6-trimethoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may produce amines, and substitution can result in various substituted derivatives of the original compound.
科学研究应用
(E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-Benzylideneaniline: Similar structure but lacks the methoxy groups.
N-Benzyl-1-(2,4-dimethoxyphenyl)methanimine: Similar but with only two methoxy groups.
N-Benzyl-1-(2,6-dimethoxyphenyl)methanimine: Similar but with methoxy groups at different positions.
Uniqueness
(E)-N-Benzyl-1-(2,4,6-trimethoxyphenyl)methanimine is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
175349-95-8 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC 名称 |
N-benzyl-1-(2,4,6-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C17H19NO3/c1-19-14-9-16(20-2)15(17(10-14)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3 |
InChI 键 |
GWYLZOFAYJLAOA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C=NCC2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















